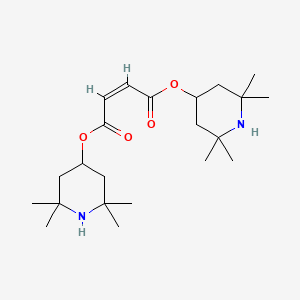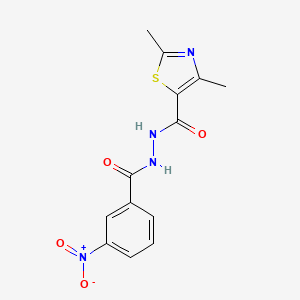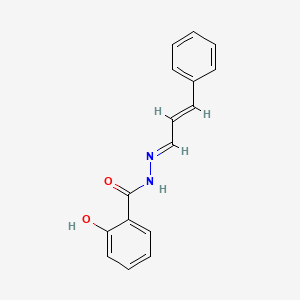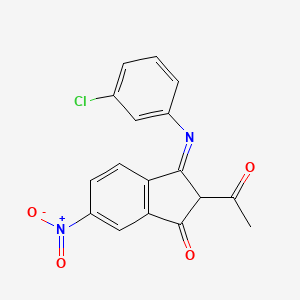![molecular formula C12H9ClN2O2 B3856899 N'-[(E)-(4-chlorophenyl)methylidene]furan-2-carbohydrazide](/img/structure/B3856899.png)
N'-[(E)-(4-chlorophenyl)methylidene]furan-2-carbohydrazide
Vue d'ensemble
Description
N’-[(E)-(4-chlorophenyl)methylidene]furan-2-carbohydrazide is a Schiff base compound derived from the condensation of furan-2-carbohydrazide and 4-chlorobenzaldehyde. Schiff bases are known for their wide range of applications in various fields due to their unique chemical properties and ability to form stable complexes with metals .
Méthodes De Préparation
The synthesis of N’-[(E)-(4-chlorophenyl)methylidene]furan-2-carbohydrazide typically involves the reaction of furan-2-carbohydrazide with 4-chlorobenzaldehyde in an appropriate solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete condensation . The product is then isolated by filtration and purified by recrystallization from a suitable solvent .
Analyse Des Réactions Chimiques
N’-[(E)-(4-chlorophenyl)methylidene]furan-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring and the chlorophenyl group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
N’-[(E)-(4-chlorophenyl)methylidene]furan-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound has been studied for its potential antimicrobial and antioxidant properties.
Industry: It is used in the development of fluorescent sensors for detecting metal ions and other analytes.
Mécanisme D'action
The mechanism of action of N’-[(E)-(4-chlorophenyl)methylidene]furan-2-carbohydrazide involves its ability to form stable complexes with metal ions. This property is attributed to the presence of the azomethine group (-C=N-) and the furan ring, which can coordinate with metal ions . The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with enzymes and other biomolecules through coordination and hydrogen bonding .
Comparaison Avec Des Composés Similaires
N’-[(E)-(4-chlorophenyl)methylidene]furan-2-carbohydrazide can be compared with other Schiff bases derived from furan-2-carbohydrazide and various aldehydes. Similar compounds include:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]furan-2-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]furan-2-carbohydrazide
These compounds share similar chemical properties and applications but differ in their specific substituents, which can influence their reactivity and biological activity . The uniqueness of N’-[(E)-(4-chlorophenyl)methylidene]furan-2-carbohydrazide lies in its chlorophenyl group, which can enhance its antimicrobial and antioxidant properties .
Propriétés
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2/c13-10-5-3-9(4-6-10)8-14-15-12(16)11-2-1-7-17-11/h1-8H,(H,15,16)/b14-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOAVVHTJZOKLO-RIYZIHGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NN=CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)N/N=C/C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[1-(4-bromophenyl)ethylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B3856826.png)
![N-isobutyl-6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxamide](/img/structure/B3856832.png)
![2-{2-[1-(2-thienyl)ethylidene]hydrazino}benzoic acid](/img/structure/B3856836.png)

![N-(4-{[(4-butoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B3856847.png)
![4-bromo-N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B3856852.png)

![1-benzyl-N-[2-(methylthio)phenyl]-4-piperidinamine](/img/structure/B3856871.png)
![2-methyl-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]furan-3-carbohydrazide](/img/structure/B3856886.png)
![N-[(E)-(2-fluorophenyl)methylideneamino]-2,4-dihydroxybenzamide](/img/structure/B3856890.png)
![N,N'-bis[(E)-cyclohex-3-en-1-ylmethylideneamino]decanediamide](/img/structure/B3856906.png)

![2-diethoxyphosphoryl-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B3856918.png)

